O-tert-Butyl-carbonyl-4-hydroxy Myrtenol
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Overview
Description
O-tert-Butyl-carbonyl-4-hydroxy Myrtenol is a chemical compound with the molecular formula C15H24O3 . It is primarily used for research purposes and is known for its unique structural properties. The compound is characterized by the presence of a tert-butyl-carbonyl group and a hydroxy group attached to a myrtenol backbone.
Preparation Methods
The synthesis of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol involves several steps. One common synthetic route includes the esterification of myrtenol with tert-butyl-carbonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond. The reaction is carried out at room temperature and monitored using thin-layer chromatography to ensure completion.
the principles of esterification and the use of protective groups are fundamental to its synthesis.
Chemical Reactions Analysis
O-tert-Butyl-carbonyl-4-hydroxy Myrtenol undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
O-tert-Butyl-carbonyl-4-hydroxy Myrtenol has several scientific research applications:
Mechanism of Action
The mechanism of action of O-tert-Butyl-carbonyl-4-hydroxy Myrtenol is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The hydroxy group and the ester moiety may play crucial roles in its biological activity by interacting with enzymes and receptors .
Comparison with Similar Compounds
O-tert-Butyl-carbonyl-4-hydroxy Myrtenol can be compared with similar compounds such as:
tert-Butyl-carbonyl Myrtenol: A similar compound without the hydroxy group, which affects its solubility and reactivity.
Properties
IUPAC Name |
[(1R,5S)-4-hydroxy-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl 2,2-dimethylpropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O3/c1-14(2,3)13(17)18-8-9-6-12(16)11-7-10(9)15(11,4)5/h6,10-12,16H,7-8H2,1-5H3/t10-,11+,12?/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMWZXYSDJCJFG-WIKAKEFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C(=CC2O)COC(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]2C[C@H]1C(=CC2O)COC(=O)C(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461321 |
Source
|
Record name | O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374559-42-9 |
Source
|
Record name | O-tert-Butyl-carbonyl-4-hydroxy Myrtenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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